molecular formula C8H11NO2S B3022872 3-(Methylsulfonyl)benzylamine CAS No. 771573-22-9

3-(Methylsulfonyl)benzylamine

Cat. No.: B3022872
CAS No.: 771573-22-9
M. Wt: 185.25 g/mol
InChI Key: DQFOSYRXEOWKOY-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9) is a benzylamine derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the meta position of the benzene ring. This compound is characterized by its dual functional groups: a reactive benzylamine (–CH₂NH₂) moiety and an electron-withdrawing sulfonyl group. The sulfonyl group enhances the compound’s stability and polarity, making it valuable in pharmaceutical synthesis and catalytic applications .

According to its Material Safety Data Sheet (MSDS), this compound is harmful upon inhalation, skin contact, or ingestion, necessitating stringent safety protocols during handling . Its structural uniqueness lies in the combination of a nucleophilic amine and a sulfonyl group, which influences reactivity in organic transformations and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)benzylamine typically involves the introduction of a methylsulfonyl group to a benzylamine precursor. One common method is the sulfonation of benzylamine using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Organic Synthesis

3-(Methylsulfonyl)benzylamine serves as a versatile intermediate in organic synthesis. Its sulfonyl group enhances nucleophilicity, making it suitable for various reactions.

  • Aza-Michael Additions : Recent studies have demonstrated the efficacy of benzylamine derivatives, including this compound, in aza-Michael additions to α,β-unsaturated esters. This reaction yields N-benzylated β-amino esters, which are valuable in pharmaceutical chemistry . The reaction conditions can be optimized for better yields, showcasing its utility in synthesizing complex molecules.
  • Oxidative Coupling Reactions : The compound has also been explored in metal-free oxidative coupling reactions. For instance, it can participate in the oxidative coupling of benzylamines to form imines and benzimidazoles under oxygen atmospheres using organocatalysts like salicylic acid derivatives. This method is eco-friendly and offers high yields of the desired products .

Catalysis

This compound's unique structure allows it to act as a catalyst or co-catalyst in various chemical transformations.

  • C–H Sulfonylation : A notable application involves its use in dual catalytic systems for C(sp²)–H sulfonylation reactions. This method employs copper(II) acetate and aldehydes to facilitate the transformation, demonstrating the compound's role in enhancing reaction efficiency and selectivity .

Medicinal Chemistry

The compound's biological properties have led to investigations into its potential therapeutic applications.

Case Studies

StudyApplicationFindings
Oxidative CouplingDemonstrated high yields of benzimidazole derivatives using this compound as a substrate under metal-free conditions.
Aza-Michael AdditionAchieved N-benzylated β-amino esters with optimized conditions leading to improved yields.
C–H SulfonylationUtilized in a dual catalytic system showing enhanced reactivity and product selectivity.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzylamine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzylamine moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

The following table compares 3-(Methylsulfonyl)benzylamine with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications Reference
This compound 771573-22-9 C₈H₁₁NO₂S –SO₂CH₃ (meta), –CH₂NH₂ High-yield intermediate in photocatalysis (e.g., sulfonylbenzene synthesis); pharmaceutical precursor.
N-Benzyl-3-methoxybenzenesulfonamide N/A C₁₄H₁₅NO₃S –SO₂NHBenzyl (meta), –OCH₃ Used in organometallic coupling reactions; sulfonamide group enhances metabolic stability.
3-Methylsulphonylaniline hydrochloride 80213-28-1 C₇H₁₀ClNO₂S –SO₂CH₃ (meta), –NH₂ (aniline) Aniline derivative with sulfonyl group; used in agrochemical synthesis.
3-Bromophenyl Methyl Sulfone 34896-80-5 C₇H₇BrO₂S –SO₂CH₃ (meta), –Br Bromine substituent enables cross-coupling reactions; intermediate in electronics materials.
3-(4-Chlorophenoxy)benzylamine N/A C₁₃H₁₂ClNO –O(4-ClC₆H₄) (meta), –CH₂NH₂ Chlorophenoxy group increases lipophilicity; studied in pesticide formulations.
3-Benzyloxybenzylamine 104566-43-0 C₁₄H₁₅NO –OCH₂C₆H₅ (meta), –CH₂NH₂ Benzyloxy group modulates solubility; used in peptide mimetics and ligand design.

Key Comparative Insights :

Reactivity in Photocatalysis :

  • This compound exhibits superior performance in oxygenation reactions (e.g., methyl(phenyl)sulfane to sulfonylbenzene, 94.9% yield in 5 hours) compared to para-substituted analogs like 1-methoxy-4-(methylsulfonyl)benzene (90.0% yield) . The meta-substituted sulfonyl group may enhance electron withdrawal, stabilizing reactive intermediates.

Functional Group Influence :

  • Sulfonamide vs. Sulfonyl : N-Benzyl-3-methoxybenzenesulfonamide (sulfonamide) shows reduced electrophilicity compared to this compound, making it less reactive in redox reactions but more stable in biological systems .
  • Halogenated Analogs : 3-Bromophenyl Methyl Sulfone’s bromine substituent enables Suzuki-Miyaura cross-coupling, a feature absent in the parent compound .

However, the sulfonyl group may hinder enzymatic recognition compared to unsubstituted benzylamines.

Safety and Handling :

  • This compound’s hazards (inhalation, dermal toxicity) are more severe than those of 3-Benzyloxybenzylamine, which lacks the sulfonyl group’s electrophilic reactivity .

Biological Activity

3-(Methylsulfonyl)benzylamine is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a methylsulfonyl group attached to a benzylamine structure. This configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's molecular formula is C9_9H11_11NO2_2S, with a molecular weight of 201.25 g/mol .

PropertyValue
Molecular FormulaC9_9H11_11NO2_2S
Molecular Weight201.25 g/mol
SolubilitySoluble in water
Melting PointNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action appears to involve interaction with specific receptors and pathways in biological systems.

The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to modulate the activity of nuclear receptors involved in lipid metabolism and inflammation. For instance, it may influence the activation of liver X receptors (LXRs) and farnesoid X receptors (FXRs), which play critical roles in cholesterol and triglyceride metabolism .

Case Studies

  • Analgesic Activity : In a study evaluating the analgesic properties of various compounds, this compound showed significant potency in reducing pain responses in animal models compared to standard analgesics like ketorolac .
  • Anti-inflammatory Effects : Another investigation highlighted the compound's potential in reducing inflammatory markers in vitro. When tested on cultured macrophages, this compound decreased the production of pro-inflammatory cytokines .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicSignificant pain reduction in animal models
Anti-inflammatoryDecreased cytokine production
Lipid Metabolism ModulationPotential activation of LXR and FXR pathways

Future Directions

Further research is warranted to fully understand the biological implications of this compound. Future studies should focus on:

  • In Vivo Studies : To validate the analgesic and anti-inflammatory effects observed in vitro.
  • Mechanistic Studies : To clarify how this compound interacts with nuclear receptors and other molecular targets.
  • Clinical Trials : To assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Methylsulfonyl)benzylamine, and what methodological considerations are critical for high yield?

  • Answer: A key approach involves sulfonylation reactions using benzenesulfonyl chloride derivatives. For example, reacting benzylamine precursors with methylsulfonyl groups under controlled conditions in pyridine with DMAP (4-dimethylaminopyridine) as a catalyst can yield the target compound. Reaction monitoring via TLC or HPLC is essential to optimize reaction time and minimize side products. Post-synthesis purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) ensures high purity .

Q. How is the structural characterization of this compound performed, and what parameters define its molecular geometry?

  • Answer: X-ray crystallography is the gold standard for structural analysis. Key parameters include dihedral angles between aromatic rings (e.g., ~64° for related sulfonyl compounds), planarity of functional groups (e.g., C–S=O bond deviations <0.003 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds). Crystallographic data refinement using programs like SHELXL ensures accuracy .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Answer: The compound serves as a precursor in antibiotic synthesis, notably in β-lactam derivatives like mezlocillin sodium. Its methylsulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions with triazine or imidazolidine moieties in drug candidates .

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for sulfonyl-containing compounds?

  • Answer: Discrepancies in bond lengths or angles may arise from experimental resolution or packing effects. To resolve these, perform comparative analyses using high-resolution synchrotron data and computational modeling (DFT or MD simulations). Cross-validate findings with spectroscopic techniques (e.g., NMR chemical shift correlations for sulfonyl groups) .

Q. What experimental design strategies mitigate challenges in regioselectivity during functionalization of this compound?

  • Answer: Use directing groups (e.g., Boc-protected amines) to control electrophilic aromatic substitution. For example, meta-directing effects of the sulfonyl group can be leveraged to selectively introduce substituents. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-functionalization .

Q. How does the methylsulfonyl group influence the stability of this compound under varying storage conditions?

  • Answer: The sulfonyl group’s electron-withdrawing nature increases hydrolytic stability compared to thioether analogs. However, prolonged exposure to moisture or UV light may degrade the compound. Store at –20°C in inert atmospheres (argon) with desiccants. Stability assays (e.g., accelerated aging studies via LC-MS) are recommended to validate shelf life .

Q. What methodologies are used to analyze interactions between this compound and biological targets (e.g., enzymes)?

  • Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking studies (AutoDock Vina) predict interaction sites, while mutagenesis assays validate critical residues (e.g., catalytic cysteines in sulfonamide-targeting enzymes) .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity data for sulfonyl-containing analogs?

  • Answer: Variability may stem from assay conditions (e.g., pH, co-solvents). Standardize protocols using reference compounds (e.g., methotrexate for enzyme inhibition). Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and meta-analyses of published datasets .

Properties

IUPAC Name

(3-methylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFOSYRXEOWKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855267-50-4
Record name (3-(methylsulfonyl)phenyl)methanamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(Methylsulfonyl)benzylamine
3-(Methylsulfonyl)benzylamine
3-(Methylsulfonyl)benzylamine
3-(Methylsulfonyl)benzylamine
3-(Methylsulfonyl)benzylamine
3-(Methylsulfonyl)benzylamine

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